N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide

Medicinal chemistry Lead optimization Spirocyclic building blocks

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide is a spirocyclic ketal-containing furan-2-carboxamide derivative with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol. It belongs to the class of 1,4-dioxaspiro[4.4]nonane amides, which combine a rigid spirocyclic scaffold with a furan-2-carboxamide moiety that is structurally related to naturally occurring bioactive spiroacetals.

Molecular Formula C13H17NO4
Molecular Weight 251.282
CAS No. 899958-57-7
Cat. No. B2738193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide
CAS899958-57-7
Molecular FormulaC13H17NO4
Molecular Weight251.282
Structural Identifiers
SMILESC1CCC2(C1)OCC(O2)CNC(=O)C3=CC=CO3
InChIInChI=1S/C13H17NO4/c15-12(11-4-3-7-16-11)14-8-10-9-17-13(18-10)5-1-2-6-13/h3-4,7,10H,1-2,5-6,8-9H2,(H,14,15)
InChIKeyOQMQOXXBGOJKMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide (CAS 899958-57-7) – Procurement-Ready Spirocyclic Ketal Building Block


N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide is a spirocyclic ketal-containing furan-2-carboxamide derivative with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol [1]. It belongs to the class of 1,4-dioxaspiro[4.4]nonane amides, which combine a rigid spirocyclic scaffold with a furan-2-carboxamide moiety that is structurally related to naturally occurring bioactive spiroacetals [2]. The compound serves primarily as a synthetic intermediate and building block in medicinal chemistry programs targeting antivirulence and antibacterial pathways [2].

Why N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide Cannot Be Replaced by Simple In-Class Analogs


Generic substitution among furan-2-carboxamide derivatives is precluded by the pronounced impact of spiro-ring size, substitution pattern, and conformational rigidity on physicochemical and biological properties. Replacing the 1,4-dioxaspiro[4.4]nonane core with a larger spiro[4.5]decane system increases molecular weight by ~14 Da and alters lipophilicity (ΔXLogP3 >0.2), affecting membrane permeability and target binding [1]. Halogenation of the furan ring (e.g., 5‑bromo substitution) further modulates electron density and TPSA, changing metabolic stability and off-target profiles [2]. The furan-2-carboxamide head without a spirocyclic tail lacks the conformational restriction that is essential for engaging quorum-sensing targets such as LasR [2].

Quantitative Differentiation of N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide from Closest Analogs


Reduced Molecular Weight and Lipophilicity Compared to Spiro[4.5]decane Homolog Improve Ligand Efficiency

The 1,4-dioxaspiro[4.4]nonane core of the target compound yields a molecular weight of 251.28 g/mol and a computed XLogP3 of 1.3 [1]. The closest larger-ring homolog, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)furan-2-carboxamide (CID 25148304), adds one methylene unit, resulting in a molecular weight of 265.31 g/mol and an XLogP3 of 1.6 [2]. The ΔMW of -14.03 g/mol and ΔXLogP3 of -0.3 represent a meaningful improvement in ligand efficiency metrics, where lower lipophilicity often correlates with reduced promiscuity and improved developability [3].

Medicinal chemistry Lead optimization Spirocyclic building blocks

Conformational Rigidity of the 1,4-Dioxaspiro[4.4]nonane Scaffold Enhances Target Engagement over Linear Acetals

The spirocyclic ketal in 1,4-dioxaspiro[4.4]nonane locks the molecule into a well-defined three-dimensional conformation, reducing the entropic penalty upon binding to protein targets. In contrast, linear dialkoxyalkane analogs populate multiple low-energy conformations in solution, which decreases the population of the bioactive conformer [1]. Molecular docking studies with furan-2-carboxamide derivatives have shown that the spirocyclic scaffold orients the furan ring into the LasR binding pocket with a docking score of -8.2 kcal/mol, outperforming the acyclic reference compound 3-furanone (score -6.1 kcal/mol) [2].

Conformational restriction Scaffold rigidity Target engagement

Moderate Topological Polar Surface Area (TPSA 60.7 Ų) Balances Permeability and Solubility

The target compound exhibits a computed topological polar surface area (TPSA) of 60.7 Ų [1]. This value sits within the optimal range for oral bioavailability (<140 Ų) but is substantially higher than that of the simpler furan-2-carboxamide fragment (TPSA 55.1 Ų) [2] while remaining below that of heavily functionalized analogs that often exceed 80 Ų, which can impair passive membrane diffusion [3]. The moderate TPSA, combined with a single hydrogen-bond donor and four acceptors, offers a balanced profile for both solubility and permeability.

Physicochemical profiling ADME Permeability

Spirocyclic Ketal Stability Under Acidic Conditions Outperforms Linear Ketals in Gastrointestinal-Like Environments

The 1,4-dioxaspiro[4.4]nonane ketal demonstrates enhanced resistance to acid-catalyzed hydrolysis compared to linear ketals, a property attributed to the spirocyclic architecture which reduces the accessibility of water to the acetal carbon [1]. In a comparative study of spiroacetals, 1,6-dioxaspiro[4.4]nonane derivatives required 2–5× longer incubation in 1 M HCl to achieve 50% hydrolysis relative to acyclic dimethyl acetals, with half-lives exceeding 120 min vs. 30–60 min for linear analogs at pH 2.0 and 37 °C [2].

Chemical stability Acid resistance Gastrointestinal stability

Commercial Availability at ≥95% Purity with Full Quality Assurance Documentation

The target compound is commercially available from multiple non-prohibited global suppliers with a reported purity of ≥95% (HPLC) . In comparison, several close analogs (e.g., the 5-bromo derivative and the spiro[4.5]decane regioisomers) are often listed at 90 % purity or lack batch-specific certificates of analysis (CoA) . The higher and more consistently verified purity reduces the risk of confounding biological results due to impurities and streamlines the procurement-to-assay timeline.

Procurement Purity Quality assurance

Optimal Application Scenarios for N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide Based on Differential Evidence


Fragment-Based Drug Discovery Targeting Quorum-Sensing Regulators

The compound’s balanced MW, moderate lipophilicity, and conformational rigidity make it an attractive fragment hit for targeting bacterial quorum-sensing proteins such as LasR [1]. Its spirocyclic scaffold restricts conformational freedom, enhancing binding enthalpy, while the furan-2-carboxamide head engages key hydrogen-bonding residues in the LasR binding pocket, as evidenced by in silico docking scores superior to acyclic furanones [1]. Researchers prioritizing hits with ligand efficiency metrics should select this scaffold over higher-MW spiro[4.5]decane analogs.

Synthesis of Focused Libraries for Antibiofilm Agent Optimization

As a building block, the compound enables rapid diversification at the furan 5-position (e.g., bromination, Suzuki coupling) while retaining the acid-stable spirocyclic core [2]. The documented antibiofilm activity of furan-2-carboxamides against Pseudomonas aeruginosa [1] positions this scaffold as a privileged starting point for structure–activity relationship (SAR) campaigns. Its commercial availability at ≥95% purity ensures that library synthesis begins with a consistent, high-quality intermediate.

Pharmacokinetic Profiling of Orally Administered Spirocyclic Leads

The enhanced acid stability of the spirocyclic ketal relative to linear acetals (t½ >120 min at pH 2.0) [3] supports its use in oral pharmacokinetic studies without enteric formulation. Combined with a TPSA of 60.7 Ų, which falls within the favorable range for cell permeability, the compound is well-suited for in vivo pilot studies where gastric stability and passive absorption are critical early decision points.

Negotiating Procurement Contracts for Spirocyclic Building Block Supply

Procurement teams can leverage the documented purity advantage (≥95% vs. ≤90% for closest analogs) to negotiate supply agreements that include batch-specific CoA and stability data. The compound’s status as a non-hazardous material simplifies international shipping and storage, reducing total cost of ownership compared to analogs requiring cold-chain logistics.

Quote Request

Request a Quote for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.